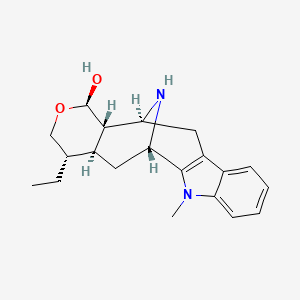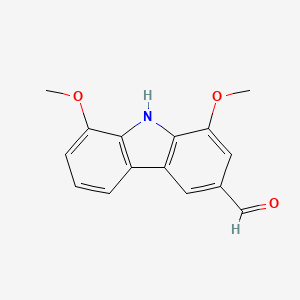
Clausenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clausenal is a natural product found in Clausena heptaphylla with data available.
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
Clausenal has been a subject of interest in synthetic chemistry. A notable study involves the synthesis of the putative clausenal structure from commercially available carbazole, using a five-step sequence featuring three iridium-catalyzed C–H borylation reactions. This research highlights the innovative approaches in heteroaromatic C–H functionalization and the importance of structural analysis in verifying the composition of natural products (Liyu & Sperry, 2017).
2. Pharmaceutical Research - Anticancer Properties
In the realm of pharmaceutical research, clausenal and its derivatives have been explored for their potential anticancer properties. A significant study reviewed the anticancer activity of carbazole alkaloids and coumarins derived from Clausena plants, highlighting the cytotoxicity, cell cycle arrest, and apoptosis induction effects of these compounds. This research underscores the potential of clausenal and related compounds in the development of new anticancer therapies (Huang, Feng, Wang, & Lin, 2017).
3. Neuroprotective Activities
Another significant application of clausenal in scientific research is in neuroprotection. A study on the stems and leaves of Clausena lenis identified a new carbazole alkaloid, clausenalenine A, along with other analogues. These compounds exhibited significant neuroprotective effects against 6-hydroxydopamine induced cell death in human neuroblastoma SH-SY5Y cells, suggesting the potential of clausenal derivatives in treating neurodegenerative diseases (Yan et al., 2019).
Propiedades
Nombre del producto |
Clausenal |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
1,8-dimethoxy-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C15H13NO3/c1-18-12-5-3-4-10-11-6-9(8-17)7-13(19-2)15(11)16-14(10)12/h3-8,16H,1-2H3 |
Clave InChI |
HYRVTVDOULJDSD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1NC3=C2C=C(C=C3OC)C=O |
Sinónimos |
1,8-dimethoxy-3-formylcarbazole clausenal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Diethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1245211.png)
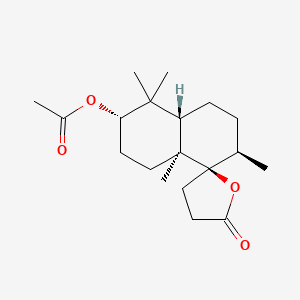

![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-ethynylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1245218.png)



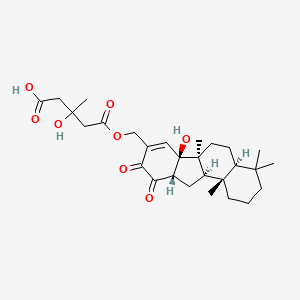
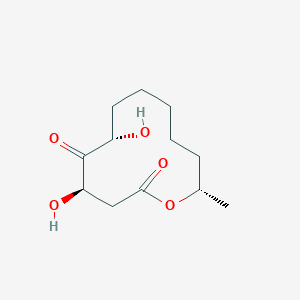
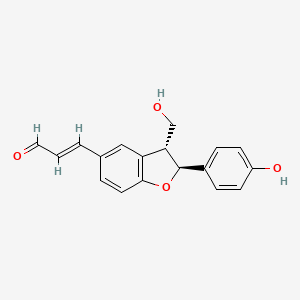
![5-{(1S)-2-[(2R)-4-Benzoyl-2-methyl-piperazin-1-yl]-1-methyl-2-oxo-ethoxy}-4-methoxy-pyridine-2-carboxylic acid methylamide](/img/structure/B1245229.png)


